1-Methyl-3-cyclohexylbarbituric acid

Description

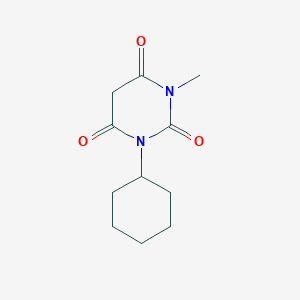

1-Methyl-3-cyclohexylbarbituric acid is a barbiturate derivative characterized by a methyl group at the N1 position and a cyclohexyl substituent at the C3 position of the barbituric acid core. For instance, hexobarbital (5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid) shares similarities, differing primarily in the cyclohexenyl vs. cyclohexyl group and methyl placement . Barbiturates like these are historically significant in medicinal chemistry, often serving as sedatives or anesthetics due to their central nervous system depressant effects . The cyclohexyl moiety in this compound likely enhances lipophilicity compared to non-cycloalkyl analogs, influencing pharmacokinetics such as absorption and metabolism .

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-cyclohexyl-3-methyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H16N2O3/c1-12-9(14)7-10(15)13(11(12)16)8-5-3-2-4-6-8/h8H,2-7H2,1H3 |

InChI Key |

NVXGHIGYUKSUTD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(=O)N(C1=O)C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Cyclohexyl vs.

- Substituent Position : Methyl at N1 (common in many barbiturates) minimizes hydrogen bonding, reducing water solubility compared to unsubstituted barbituric acid .

- Steric Effects : The bulky cyclohexyl group at C3 introduces steric hindrance, as seen in similar compounds where bulky substituents alter bond angles (e.g., C2-C13-C8 angle: 116.2° in a related 1,3-dimethylbarbiturate) .

Pharmacological and Physicochemical Properties

Data from analogous compounds suggest trends:

Research Findings :

- Hexobarbital’s short-acting anesthetic properties derive from its rapid distribution and metabolism, partly due to the cyclohexenyl group .

- 1,3-Dimethylbarbituric acid derivatives exhibit reduced CNS activity compared to C5-substituted analogs, highlighting the importance of C3/C5 substituents for receptor binding .

- Steric hindrance from bulky groups (e.g., cyclohexyl) can limit enzymatic access, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.